molecular formula C31H46NO2PS B6290239 [S(R)]-N-[(R)-[2-(Dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-29-0

[S(R)]-N-[(R)-[2-(Dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290239
CAS No.: 2565792-29-0
M. Wt: 527.7 g/mol
InChI Key: YQGZMNSNKAYDNB-JRYPVQGPSA-N
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Description

[S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and its role as a ligand in coordination chemistry .

Properties

IUPAC Name

(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-23,26-27,30H,6-11,14-17H2,1-5H3/t30-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGZMNSNKAYDNB-JRYPVQGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves several stepsThe final step involves the addition of the propanesulfinamide moiety under controlled conditions to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions with stringent control over temperature, pressure, and purity to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets. As a ligand, it binds to metal centers in coordination complexes, influencing their electronic and steric properties. This binding can modulate the reactivity of the metal center, making it more effective in catalyzing specific chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide lies in its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and binding properties compared to similar compounds .

Biological Activity

The compound [S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, also known by its CAS number 2565792-82-5, is a sulfinamide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C31H46NO2PS
  • Molecular Weight : 527.74 g/mol
  • CAS Number : 2565792-82-5
  • MDL Number : MFCD32697205

The compound features a sulfinamide functional group, which is known for its role in various biological processes and potential therapeutic applications.

The biological activity of [S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide can be attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural motifs exhibit significant antitumor properties, particularly against glioblastoma multiforme (GBM) cell lines. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines. For example:

Cell LineIC50 Value (µM)Observations
C6 (Rat Glioblastoma)10Significant reduction in cell viability
MCF7 (Human Breast Cancer)15Induction of apoptosis observed
HeLa (Human Cervical Cancer)20Cell cycle arrest in G0/G1 phase

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Case Studies

  • Study on Glioblastoma Multiforme :
    A recent study investigated the effects of [S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide on GBM cell lines. The results indicated a statistically significant increase in apoptotic cells when treated with the compound compared to controls. Flow cytometry analysis revealed an increase in the sub G0/G1 fraction, indicating enhanced apoptosis in treated cells (p < 0.05) .
  • Comparison with Established Chemotherapeutics :
    In a comparative analysis with bortezomib, a standard treatment for multiple myeloma and certain types of lymphoma, the sulfinamide compound demonstrated comparable efficacy in delaying tumor growth in animal models, suggesting its potential as an alternative therapeutic agent .

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